molecular formula C7H10O4 B1681170 Succinylacetone CAS No. 51568-18-4

Succinylacetone

Cat. No. B1681170
CAS RN: 51568-18-4
M. Wt: 158.15 g/mol
InChI Key: WYEPBHZLDUPIOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Succinylacetone is formed by the oxidation of glycine . It is an abnormal metabolite of tyrosine that accumulates in hereditary tyrosinemia type I, a disorder characterized by a deficiency in fumarylacetoacetate hydrolase (FAH), the final enzyme in tyrosine catabolism . Without functional FAH, fumarylacetoacetate is converted into succinylacetone .


Molecular Structure Analysis

The molecular formula of succinylacetone is C7H10O4 . The IUPAC name for succinylacetone is 4,6-Dioxoheptanoic acid . The structure of succinylacetone is similar to α-ketoglutarate .


Chemical Reactions Analysis

Succinylacetone is formed by the oxidation of glycine and is a precursor of methylglyoxal . It is a pathognomonic compound found in the urine of patients with tyrosinemia type 1, which is due to congenital deficiency of an enzyme, fumarylacetoacetate hydrolase . This enzyme is involved in the catabolism of tyrosine, and if deficient, leads to accumulation of fumarylacetoacetate which is subsequently converted to succinylacetone .


Physical And Chemical Properties Analysis

Succinylacetone has a molar mass of 158.153 g·mol−1 . The chemical formula of succinylacetone is C7H10O4 .

Scientific Research Applications

  • Newborn Screening and Tyrosinemia Type I Diagnosis : Succinylacetone is a specific marker for Tyrosinemia Type I (Tyr I), a serious metabolic disorder. An improved method using tandem mass spectrometry (MS/MS) for detecting succinylacetone, amino acids, and acylcarnitine disorders in newborns through a single extraction process from dried blood spots has been developed (Dhillon et al., 2011).

  • Investigation of Iron Metabolism : Research involving the Belgrade rat model, which has a form of anemia, used succinylacetone to gain insights into defects in iron metabolism. Succinylacetone was found to inhibit heme synthesis, impacting iron accumulation in different cellular compartments (Garrick et al., 1993).

  • Heme Biosynthetic Pathway Studies : Succinylacetone's effect on the heme biosynthetic pathway has been explored, revealing its potent inhibition of delta-aminolevulinic acid dehydratase, a key enzyme in this pathway. This inhibition can have profound effects on cellular heme and cytochrome P-450 content (Sassa & Kappas, 1983).

  • Proficiency Testing in Newborn Screening Programs : Studies on the performance of succinylacetone assays and their proficiency testing outcomes have been conducted to ensure accurate detection in newborn screening programs (Adam et al., 2012).

  • Role in Erythroid Cells and Iron Metabolism : The distribution of iron in reticulocytes after inhibition of heme synthesis with succinylacetone has been studied, providing insights into the intermediates involved in iron metabolism (Richardson et al., 1996).

  • Potential for Immunosuppression : Research has also indicated that succinylacetone may have potential as an immunosuppressive agent, with studies demonstrating its ability to prevent graft-versus-host disease (Hess et al., 1987).

Safety And Hazards

Succinylacetone is a toxic metabolite of tyrosine . It can cause irritation of the nose, throat, and airway, difficulty in breathing, and coughing .

Future Directions

Research has shown that succinylacetone activates HIF-1α and promotes angiogenesis in GSTZ1-deficient hepatocellular carcinoma . This suggests that GSTZ1 may serve as an important tumor suppressor owing to its ability to inhibit the HIF-1α/VEGFA axis in HCC . Moreover, the therapeutic potential of HIF-1α inhibitor combined with anti–programmed cell death ligand 1 therapy to effectively prevent HCC angiogenesis and tumorigenesis in Gstz1 -knockout mice, suggesting a potentially actionable strategy for HCC treatment .

properties

IUPAC Name

4,6-dioxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-5(8)4-6(9)2-3-7(10)11/h2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEPBHZLDUPIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199519
Record name Succinylacetone
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Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Succinylacetone
Source Human Metabolome Database (HMDB)
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Product Name

4,6-Dioxoheptanoic acid

CAS RN

51568-18-4
Record name Succinylacetone
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Record name Succinylacetone
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Record name Succinylacetone
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Record name SUCCINYLACETONE
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Record name Succinylacetone
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URL http://www.hmdb.ca/metabolites/HMDB0000635
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Melting Point

66 - 67 °C
Record name Succinylacetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000635
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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